4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15759879
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N4O |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | (3-amino-1-ethylpyrazol-4-yl)-(azepan-1-yl)methanone |
| Standard InChI | InChI=1S/C12H20N4O/c1-2-16-9-10(11(13)14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3,(H2,13,14) |
| Standard InChI Key | PXRHOYMKYSAZST-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)N)C(=O)N2CCCCCC2 |
Introduction
4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine is a complex organic compound featuring a pyrazole ring and an azepane moiety. Its molecular formula is C12H20N4O, with a molecular weight of 236.31 g/mol . This compound is of interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives.
Synthesis and Reactivity
The synthesis of 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine can be achieved through various synthetic pathways. These methods typically involve the combination of pyrazole and azepane derivatives under specific reaction conditions. The compound's reactivity is influenced by the presence of both ethyl and carbonyl groups in the pyrazole ring, which contribute to its unique chemical properties.
Biological Activities and Potential Applications
Pyrazole derivatives, including 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine, are known for their diverse biological activities. These compounds have been studied for their potential therapeutic applications, although further research is needed to fully elucidate their mechanisms of action and specific therapeutic uses.
Comparison with Similar Compounds
The following table highlights the structural differences between 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine and other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,5-Dimethylpyrazole | Basic pyrazole structure | Lacks azepane moiety |
| 1-Ethylpyrazole | Simple pyrazole with ethyl group | No additional methyl or azepane groups |
| 4-Pyrazolylpiperidine | Contains a piperidine ring | Replaces azepane with piperidine |
| 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amine | Similar to the target compound but with a propyl group | Different alkyl chain influences reactivity |
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